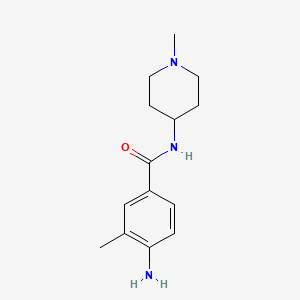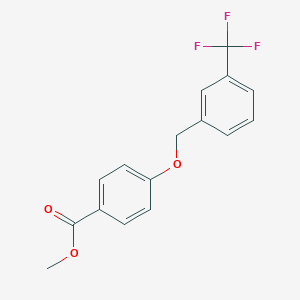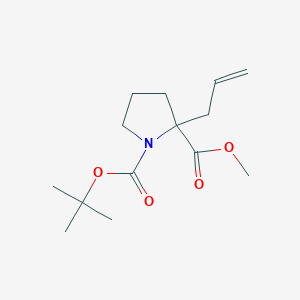
1-TERT-BUTYL 2-METHYL 2-(PROP-2-EN-1-YL)PYRROLIDINE-1,2-DICARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-TERT-BUTYL 2-METHYL 2-(PROP-2-EN-1-YL)PYRROLIDINE-1,2-DICARBOXYLATE is a compound that features a tert-butoxycarbonyl (Boc) protecting group, an allyl group, and a pyrrolidine ring. This compound is often used in organic synthesis, particularly in the preparation of amino acid derivatives and peptides. The Boc group is commonly employed as a protecting group for amines due to its stability under basic conditions and ease of removal under acidic conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-TERT-BUTYL 2-METHYL 2-(PROP-2-EN-1-YL)PYRROLIDINE-1,2-DICARBOXYLATE typically involves the following steps:
Protection of the amine group: The amine group of the pyrrolidine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Allylation: The protected pyrrolidine is then subjected to allylation using allyl bromide in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as trimethylchlorosilane (TMSCl) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
化学反应分析
Types of Reactions
1-TERT-BUTYL 2-METHYL 2-(PROP-2-EN-1-YL)PYRROLIDINE-1,2-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Common Reagents and Conditions
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Substitution: Acidic conditions using TFA or hydrochloric acid (HCl) in methanol.
Major Products Formed
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of alcohols.
Substitution: Formation of the free amine after Boc deprotection.
科学研究应用
1-TERT-BUTYL 2-METHYL 2-(PROP-2-EN-1-YL)PYRROLIDINE-1,2-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as a building block in material science
作用机制
The mechanism of action of 1-TERT-BUTYL 2-METHYL 2-(PROP-2-EN-1-YL)PYRROLIDINE-1,2-DICARBOXYLATE involves its role as a protecting group and a reactive intermediate:
Protecting Group: The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions.
Reactive Intermediate: The allyl and ester groups provide sites for further chemical modifications, enabling the synthesis of diverse compounds.
相似化合物的比较
Similar Compounds
N-(tert-Butoxycarbonyl)-L-serine methyl ester: Similar in structure but with a serine backbone instead of pyrrolidine.
tert-Butyl propionate: An ester with a tert-butyl group but lacks the pyrrolidine and allyl functionalities.
Uniqueness
1-TERT-BUTYL 2-METHYL 2-(PROP-2-EN-1-YL)PYRROLIDINE-1,2-DICARBOXYLATE is unique due to its combination of a Boc-protected amine, an allyl group, and a pyrrolidine ring. This combination allows for versatile synthetic applications, particularly in the preparation of amino acid derivatives and peptides, making it a valuable compound in organic synthesis .
属性
分子式 |
C14H23NO4 |
|---|---|
分子量 |
269.34 g/mol |
IUPAC 名称 |
1-O-tert-butyl 2-O-methyl 2-prop-2-enylpyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C14H23NO4/c1-6-8-14(11(16)18-5)9-7-10-15(14)12(17)19-13(2,3)4/h6H,1,7-10H2,2-5H3 |
InChI 键 |
VEYTWFFJGOYPRZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC=C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


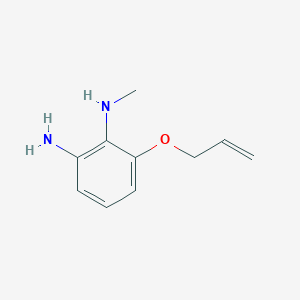
![2, 6-Ethyl-5-[3-nitro-4-[(2-phenylethyl)amino]phenyl]-](/img/structure/B8405565.png)
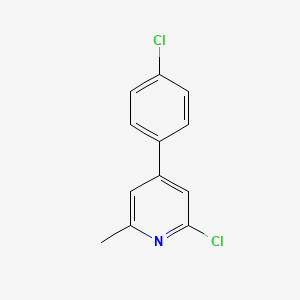
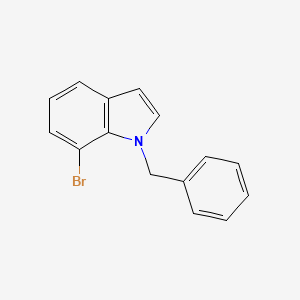
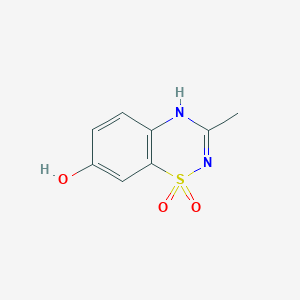
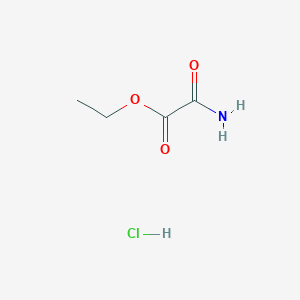

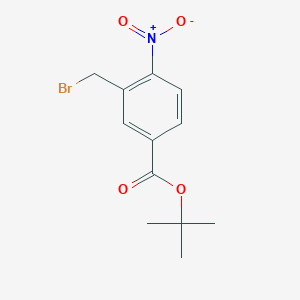
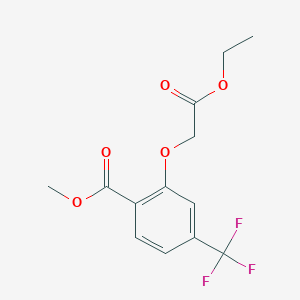
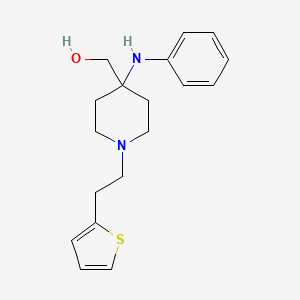
![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxo-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B8405632.png)
